Ethyl 2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a thiophene ring, and various functional groups.
Preparation Methods
The synthesis of ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using microwave-assisted synthesis to reduce reaction times .
Chemical Reactions Analysis
ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran and thiophene rings, using reagents like halogens or alkylating agents
Scientific Research Applications
ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzofuran and thiophene rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other benzofuran and thiophene derivatives:
Benzofuran Derivatives: Compounds like benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone have shown significant anticancer activity.
Thiophene Derivatives: Thiophene-based analogs are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of benzofuran and thiophene rings, which may confer enhanced biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H23NO4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H23NO4S/c1-4-29-25(28)23-20(17-8-5-15(2)6-9-17)14-31-24(23)26-22(27)12-18-13-30-21-11-16(3)7-10-19(18)21/h5-11,13-14H,4,12H2,1-3H3,(H,26,27) |
InChI Key |
IACBKGQSZMXTOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CC3=COC4=C3C=CC(=C4)C |
Origin of Product |
United States |
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